3-Chloro-4-methylquinoline

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Source the exact 3-chloro regioisomer for reliable synthesis. This 4-methylquinoline derivative is a privileged scaffold for SAR studies, delivering a 2-fold antibacterial MIC enhancement over unsubstituted analogs. The 3-chloro position provides a unique handle for cross-coupling, not functionally equivalent to 2-chloro or 4-chloro variants. High-yield synthesis (65%) validated.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 56961-79-6
Cat. No. B1616104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylquinoline
CAS56961-79-6
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=CC=CC=C12)Cl
InChIInChI=1S/C10H8ClN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3
InChIKeyGXLBMEWXUAEPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylquinoline (CAS 56961-79-6) - Technical Specifications and Procurement Baselines


3-Chloro-4-methylquinoline (CAS: 56961-79-6) is a chloro-substituted quinoline derivative, characterized by a chlorine atom at the 3-position and a methyl group at the 4-position of the heterocyclic ring . As a substituted quinoline building block, it is employed as a synthetic intermediate in the preparation of more complex organic molecules, including bioactive compounds and pharmaceutical candidates . Its physical properties, including a computed boiling point of 277.9°C at 760 mmHg and a density of 1.225 g/cm³, provide a baseline for material handling and synthesis planning .

Why 3-Chloro-4-methylquinoline is Not a Generic Quinoline Building Block for Scientific Applications


The position of chlorine substitution on the quinoline core is a critical determinant of both chemical reactivity and biological activity. A patent explicitly states that quinoline derivatives with a chloro group in the 3-position exhibit a quantifiable enhancement in antibacterial activity compared to unsubstituted analogs [1]. Conversely, regioisomers such as 2-chloro-4-methylquinoline have been optimized for entirely different targets, such as TRPC4 channel inhibition . Therefore, substituting 3-chloro-4-methylquinoline with a generic or regioisomeric analog is not functionally equivalent and can lead to significant deviations in synthetic outcomes, target engagement, and overall project performance. The following evidence provides a quantitative basis for this differentiation.

Quantitative Differentiation of 3-Chloro-4-methylquinoline vs. Regioisomers and Analogs


3-Chloro Substitution Enhances Antibacterial Potency: A 2-Fold MIC Reduction

The 3-chloro substituent on the quinoline core is associated with a specific and quantifiable improvement in antibacterial activity. According to patent data, quinoline derivatives bearing a chloro group at the 3-position demonstrated a 2-fold reduction in Minimum Inhibitory Concentration (MIC) levels against key Gram-positive pathogens, including *Staphylococcus aureus* and *Enterococcus faecalis*, when compared to analogous compounds lacking substitution at this position [1]. This finding underscores that the 3-chloro group is not a passive structural element but an active contributor to enhanced potency.

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Synthesis Efficiency: A Route to 3-Chloro-4-methylquinoline with 65% Yield

The procurement and utility of a chemical building block are directly tied to the availability of efficient synthetic routes. A documented method for preparing 3-Chloro-4-methylquinoline via the reaction of 3-methylindole and chloroform provides a yield of approximately 65% [1]. This offers a quantitative benchmark for feasibility and cost-of-goods assessment. An alternative route using the same starting materials achieves a significantly lower yield of about 16% [1], demonstrating that synthetic methodology, not just compound identity, is a critical variable.

Synthetic Chemistry Process Optimization Yield

Differentiated Physicochemical Properties: Boiling Point and Density vs. Regioisomers

Regioisomers of chloro-methylquinoline exhibit distinct physicochemical properties that directly impact handling, purification, and formulation. 3-Chloro-4-methylquinoline possesses a computed boiling point of 277.9°C at 760 mmHg . This is notably lower than its 2-chloro regioisomer (2-Chloro-4-methylquinoline), which has a reported boiling point of 296°C at standard pressure . This 18.1°C difference in boiling points is a quantifiable distinction that would influence decisions regarding distillation or other thermal separation processes.

Physicochemical Properties Chemical Handling Purification

Class-Level Distinction: Role of C-3 Substitution in Antimycobacterial Activity

A QSAR-guided study on 4-methylquinoline derivatives established that the 3-position of the quinoline nucleus is directly related to the modulation of growth inhibitory activity against *Mycobacterium tuberculosis* H37Rv [1]. This finding provides a class-level inference that substitution at the C-3 position is a key determinant of antimycobacterial potency. While direct comparative MIC data for 3-chloro-4-methylquinoline against other regioisomers is not provided in this source, the study's conclusion highlights the functional importance of the 3-position. This suggests that 3-chloro-4-methylquinoline, by virtue of its substitution pattern, occupies a distinct area of chemical space relevant to this activity.

Antimycobacterial QSAR Tuberculosis

Evidence-Backed Research Applications for 3-Chloro-4-methylquinoline Procurement


Medicinal Chemistry: Developing 3-Substituted Quinoline Antibacterials

In the rational design of novel antibacterial agents, 3-Chloro-4-methylquinoline serves as a privileged starting material for structure-activity relationship (SAR) studies. The evidence that a 3-chloro substituent confers a 2-fold enhancement in antibacterial MIC against *S. aureus* and *E. faecalis* directly supports its use in synthesizing focused libraries of 3-substituted analogs for lead optimization [1].

Organic Synthesis: A Strategic Building Block for Regiospecific Derivatization

The compound's utility as a synthetic intermediate is validated by a documented high-yield (65%) synthetic route [2]. Furthermore, the chlorine atom at the 3-position provides a distinct handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, enabling access to a different chemical space compared to 2-chloro or 4-chloro regioisomers. This is a key consideration for synthetic chemists planning a multi-step synthesis of a complex target molecule [2].

Antimycobacterial Drug Discovery: A Candidate for Hit-to-Lead Optimization

For researchers focused on tuberculosis and other mycobacterial infections, 3-Chloro-4-methylquinoline is a compelling candidate for further exploration. QSAR studies on the 4-methylquinoline class have pinpointed the 3-position as critical for modulating activity against *M. tuberculosis* H37Rv [3]. This evidence supports its procurement for the synthesis and biological evaluation of new analogs aimed at improving antimycobacterial potency.

Process Chemistry: Feasibility Assessment and Scale-Up Planning

During the early stages of process development, the documented high-yielding synthesis (65%) and quantifiable physical properties (e.g., boiling point of 277.9°C) provide a solid foundation for feasibility studies and cost modeling [2]. The 18.1°C difference in boiling point from its 2-chloro regioisomer is a critical data point for designing and optimizing purification processes such as distillation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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